molecular formula C22H19N5O2 B2850828 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105224-91-6

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Cat. No. B2850828
CAS RN: 1105224-91-6
M. Wt: 385.427
InChI Key: BDZDWBCNNJYTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide” belongs to a class of compounds known as pyrazolopyridines. These are bicyclic heterocyclic compounds that contain a pyrazole ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . These methods are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolopyridines can undergo a variety of reactions, including those involving the pyrazole and pyridine rings .

Scientific Research Applications

Fluorescent Sensors

The pyrazolo[3,4-d]pyridazine derivatives have been explored for their potential as fluorescent sensors . These compounds can be engineered to exhibit specific photophysical properties, making them suitable for detecting and quantifying biological and chemical substances.

Biological Activity

Compounds within this class have shown a range of biological activities. They’ve been studied for their potential use in treating various diseases due to their interaction with biological systems . The specific compound may have unique interactions with biological targets that could be beneficial for therapeutic applications.

Synthesis Methods

The synthesis of pyrazolo[3,4-d]pyridazine derivatives, including the compound , involves methods such as multicomponent reactions. These methods are crucial for creating complex molecules efficiently and could be applied in pharmaceutical manufacturing .

Medicinal Chemistry

In medicinal chemistry, the structural similarity of pyrazolo[3,4-d]pyridazine derivatives to purine bases like adenine and guanine makes them interesting for drug design. They could serve as analogs or antagonists for purine-based biological processes .

Anti-inflammatory Applications

Indole derivatives, which share some structural similarities with the compound , have demonstrated anti-inflammatory and analgesic activities. This suggests that the compound could potentially be developed into a drug with similar properties .

Anticancer Potential

Some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against certain cancer cell lines. This indicates that the compound might also possess anticancer properties that could be further explored .

properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-19(24-16-7-3-1-4-8-16)14-26-22(29)21-18(20(25-26)15-11-12-15)13-23-27(21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDWBCNNJYTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.